Calcium glycerophosphate

概要

説明

Calcium glycerophosphate is a calcium salt of glycerophosphoric acid, forming a white, fine, slightly hygroscopic powder. It is commonly used as a dietary supplement to treat low levels of phosphate or calcium and as an ingredient in dental products to prevent dental caries . It is considered a generally recognized as safe (GRAS) food ingredient by the FDA and is used in various food products such as gelatins, puddings, and fillings .

準備方法

Synthetic Routes and Reaction Conditions

One method to synthesize calcium glycerophosphate involves adding calcium chloride to water under stirring, then adding glycerophosphate, and heating the mixture for the reaction. The pH value is controlled using glutamic acid during the reaction process. After the reaction is completed, solid-liquid separation is carried out while the solution is hot, and the this compound is obtained after drying .

Another method involves putting glycerol, monocalcium phosphate, and phosphoric acid into an agitated reactor in proportion, and simultaneously adding a small amount of citric acid to undergo a synthetic reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried to obtain this compound with high calcium content .

Industrial Production Methods

The industrial production methods for this compound are designed to be simple, cost-effective, and suitable for large-scale production. These methods often involve the use of readily available reagents and straightforward reaction conditions to ensure the product’s safety and quality .

化学反応の分析

Types of Reactions

Calcium glycerophosphate can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form glycerophosphoric acid and other reduced forms.

Substitution: It can participate in substitution reactions where the glycerophosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions include different forms of glycerophosphoric acid, calcium salts, and other substituted derivatives of glycerophosphate.

科学的研究の応用

Dental Applications

Anti-Caries Properties

Calcium glycerophosphate has been extensively studied for its anti-caries effects. It has demonstrated the ability to reduce the progression of dental caries through several mechanisms:

- Plaque pH Buffering : this compound helps maintain a neutral pH in the oral cavity, which is crucial for preventing demineralization of tooth enamel.

- Calcium and Phosphate Elevation : It elevates calcium and phosphate levels in dental plaque, enhancing remineralization processes .

- Direct Interaction with Dental Minerals : The compound interacts with hydroxyapatite, the primary mineral component of teeth, promoting its stability and resistance to acid attack .

Case Study: In Vitro Research

A study using an in vitro bacterial flow cell model showed that increasing concentrations of this compound significantly reduced demineralization of enamel and dentine when applied before exposure to cariogenic challenges. The results indicated that pulsing this compound before sucrose exposure was most effective in reducing demineralization .

| Concentration (%) | Reduction in Demineralization |

|---|---|

| 0.25 | Significant |

| 0.50 | Highly Significant |

Nutritional Applications

This compound is utilized as a dietary supplement aimed at:

- Alleviating Acid Imbalance : It is marketed for conditions like heartburn and acid reflux by neutralizing excess gastric acid .

- Bone Health Support : Research suggests potential benefits in improving bone density and preventing osteoporosis, although further studies are needed to confirm these effects .

Therapeutic Uses

Respiratory System Applications

Recent studies have explored the use of this compound in treating respiratory conditions. Its anti-inflammatory properties may help alleviate symptoms associated with various respiratory disorders .

- Mechanism of Action : this compound may enhance ciliary activity and promote epithelial cell renewal, which is beneficial for respiratory health .

Gastrointestinal Health

This compound has shown promise in preserving gut epithelial integrity during inflammatory conditions. In vitro studies indicate that it can reduce gut permeability caused by cytokines and hypoxia, suggesting potential applications in gastrointestinal disorders .

Innovative Research

Recent advancements include the synthesis of nanocompounds combining this compound with silver nanoparticles, which may enhance antimicrobial properties. This innovative approach could lead to new applications in dental materials and coatings .

作用機序

Calcium glycerophosphate exerts its effects through several mechanisms:

Plaque-pH Buffering: It helps buffer the pH of dental plaque, reducing the risk of dental caries.

Enamel Mineralization: It increases the mineralization of dental enamel, making it more resistant to acid attacks.

Calcium and Phosphate Levels: It elevates the levels of calcium and phosphate in the oral environment, promoting remineralization of teeth.

類似化合物との比較

Similar Compounds

Calcium Phosphate: Used in bone regeneration and as a dietary supplement.

Calcium Carbonate: Commonly used as a calcium supplement and antacid.

Calcium Citrate: Another form of calcium supplement with high bioavailability.

Uniqueness

Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate, making it particularly effective in dental applications for preventing caries and promoting enamel remineralization. Its buffering capacity and ability to elevate calcium and phosphate levels in the oral environment set it apart from other calcium supplements .

生物活性

Calcium glycerophosphate (CaGP) is a compound that has garnered significant attention in both dental and nutritional sciences due to its multifaceted biological activities. This article explores the biological activity of CaGP, focusing on its mechanisms, applications, and research findings.

Overview of this compound

This compound is a calcium salt of glycerophosphoric acid, often utilized in dietary supplements and dental products. It serves multiple roles, including buffering stomach acid, alleviating symptoms of acid reflux, and promoting dental health by enhancing enamel remineralization.

The biological activity of CaGP can be attributed to several mechanisms:

- Buffering Action : CaGP acts as a buffering agent that neutralizes gastric acid, thereby alleviating symptoms of heartburn and acid reflux. It dissociates into calcium ions and glycerophosphate upon ingestion, which helps to stabilize pH levels in the stomach .

- Dental Health : CaGP enhances the remineralization of enamel by increasing calcium and phosphate levels in dental plaque. This mechanism is crucial for preventing dental caries and promoting overall oral health. Studies indicate that CaGP can elevate plaque pH, thus reducing the solubility of enamel in acidic environments .

- Bone Health : By providing a source of calcium and phosphate, CaGP supports bone mineralization and may play a role in preventing osteoporosis. Its solubility compared to other calcium salts makes it particularly effective for this purpose .

1. Dental Applications

A recent study evaluated the effects of CaGP on biofilms formed by Streptococcus mutans and Candida albicans. The study found that treatments with 0.25% and 0.5% CaGP significantly increased metabolic activity and biomass production compared to controls. Notably, CaGP solutions without fluoride reduced bacterial cell populations more effectively than those with fluoride, indicating its potential as an anti-caries agent .

| Treatment Concentration | Metabolic Activity Increase | Bacterial Reduction |

|---|---|---|

| 0.125% CaGP | Moderate | Minimal |

| 0.25% CaGP | High | Significant |

| 0.5% CaGP | Highest | Most Significant |

2. Gastrointestinal Benefits

CaGP has been shown to alleviate symptoms related to acid imbalance in the gastrointestinal tract. It acts quickly to neutralize stomach acid when taken before meals containing acidic foods or beverages . Clinical observations suggest that regular use may lead to improved gastrointestinal health over time.

3. Bone Mineralization

In a clinical trial comparing CaGP with conventional mineral salts in low-birth-weight infants receiving total parenteral nutrition (TPN), it was found that both groups had similar mineral retention rates. However, the study indicated that CaGP might offer advantages in terms of solubility and bioavailability for calcium and phosphorus .

Case Study 1: Dental Erosion Prevention

A study involving individuals consuming high amounts of acidic foods demonstrated that those using CaGP-containing products showed significantly less dental erosion compared to those who did not use such products. This highlights the compound's effectiveness in protecting enamel from acid-induced damage.

Case Study 2: Osteoporosis Management

Research exploring the long-term effects of CaGP supplementation in postmenopausal women indicated an increase in bone mineral density over six months. This suggests that CaGP may have potential benefits for individuals at risk of osteoporosis .

特性

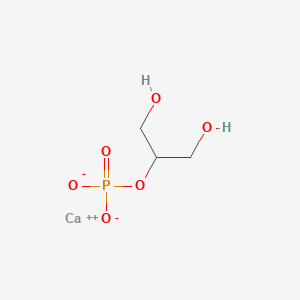

IUPAC Name |

calcium;1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHRFSOMMCWGSO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17181-54-3 (Parent) | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048962 | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27214-00-2, 58409-70-4 | |

| Record name | Calcium glycerophosphate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 170 | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。